molecular formula C17H13BrO B14294370 1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene CAS No. 114325-51-8

1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene

Cat. No.: B14294370
CAS No.: 114325-51-8
M. Wt: 313.2 g/mol
InChI Key: WSGAEUJQAFRVDE-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene is an organic compound that features a bromophenyl group attached to a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl group to form 2-bromophenyl. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).

    Coupling Reaction: The bromophenyl intermediate is then coupled with a naphthalene derivative through a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide (OH-) or amines (NH2).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene is unique due to the combination of the bromophenyl group and the naphthalene ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

114325-51-8

Molecular Formula

C17H13BrO

Molecular Weight

313.2 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene

InChI

InChI=1S/C17H13BrO/c18-15-8-4-1-5-12(15)11-17-10-9-16(19-17)13-6-2-3-7-14(13)17/h1-10,16H,11H2

InChI Key

WSGAEUJQAFRVDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC23C=CC(O2)C4=CC=CC=C34)Br

Origin of Product

United States

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